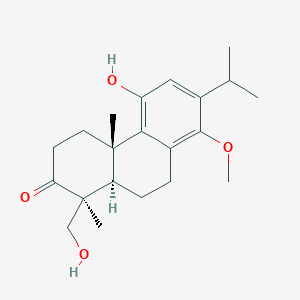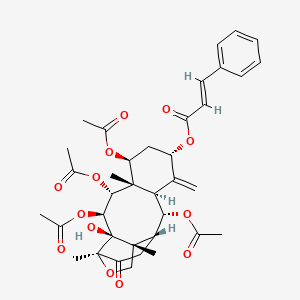
Triptonodiol
Descripción general
Descripción
Triptonodiol is a diterpenoid extracted from Tripterygium wilfordii, a traditional Chinese herb . It has been found to inhibit the migration and invasion of non-small-cell lung cancer (NSCLC) and inhibit cytoskeletal remodeling . It is considered a promising anti-tumor compound .
Synthesis Analysis
The synthesis of Triptonodiol involves network pharmacology, molecular docking, and protein validation . It acts on glycogen synthase kinase 3 beta (GSK3B), protein kinase C (PKC), p21-activated kinase (PAK), and other processes .Molecular Structure Analysis
Triptonodiol is an aromatic abietane diterpenoid compound . Its molecular formula is C21H30O4 .Chemical Reactions Analysis
Triptonodiol may regulate cell proliferation, drug resistance, metastasis, anti-apoptosis, etc., by acting on various processes . It has good binding activity to the target protein GSK .Physical And Chemical Properties Analysis
Triptonodiol has a molecular weight of 346.46 g/mol . It is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Non-Small-Cell Lung Cancer Treatment
Triptonodiol has shown promise as an antitumor drug candidate for non-small-cell lung cancer (NSCLC). It may regulate cell proliferation, drug resistance, metastasis, and anti-apoptosis by acting on various targets such as glycogen synthase kinase 3 beta (GSK3B), protein kinase C (PKC), and p21-activated kinase (PAK). These effects are associated with pathways like tumor signaling, ErbB signaling, and protein phosphorylation .
Inhibition of Cancer Cell Migration and Invasion
Studies have demonstrated that Triptonodiol extracted from Tripterygium wilfordii inhibits the migration and invasion of NSCLC cells. It affects cytoskeletal remodeling, which is crucial for the motility of cancer cells, thereby reducing the aggressive phenotype of NSCLC .
Autophagy Induction in Cancer Cells
Triptonodiol induces complete autophagic flux in NSCLC cells. Autophagy, a cellular degradation process, is often dysregulated in cancer and can be a target for cancer therapy. By inducing autophagy, Triptonodiol may contribute to the death of cancer cells .
Molecular Docking and Target Identification
Molecular docking studies have identified that Triptonodiol has good binding activity to GSK3B, a target protein associated with NSCLC. This suggests that Triptonodiol could be developed as a potential GSK inhibitor, providing a new approach for NSCLC treatment .
Network Pharmacology Approaches
Network pharmacology-based investigations of Triptonodiol have helped in identifying potential targets and mechanisms of action against NSCLC. This holistic approach can accelerate the drug discovery process and optimize therapeutic strategies .
Potential in Chemotherapy
As an antitumor agent, Triptonodiol holds potential to be integrated into chemotherapy regimens for lung cancer. Its ability to regulate various cancer-related processes could enhance the efficacy of existing chemotherapy treatments .
Gene Ontology (GO) and Pathway Enrichment Analysis
GO analysis and KEGG pathway enrichment analysis have been utilized to understand the biological processes, cellular components, and molecular functions influenced by Triptonodiol. These analyses provide insights into the comprehensive biological impact of Triptonodiol on cancer cells .
Protein–Protein Interaction (PPI) Network Analysis
PPI network topology analysis of Triptonodiol’s targets offers a deeper understanding of the complex interactions between proteins involved in NSCLC. This can reveal new therapeutic targets and help in designing combination therapies .
Mecanismo De Acción
- Through network pharmacology and molecular docking, several key targets have been identified for Triptonodiol’s action in lung cancer treatment:
Target of Action
Result of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRBHDJWRPUKMD-TYCQWZJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triptonodiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential mechanism of action for Triptonodiol in combating cancer?
A1: While the exact mechanism remains under investigation, research suggests that Triptonodiol might inhibit the aggressive spread of Non-Small-Cell Lung Cancer (NSCLC) by interfering with the cellular process of "cytoskeletal remodeling" []. Essentially, the compound appears to disrupt the organization of structural components within cancer cells, hindering their ability to move and invade surrounding tissues. This is supported by observations of reduced actin aggregation and altered pseudopod morphology in treated cells. Additionally, Triptonodiol has been linked to increased autophagic flux in NSCLC [], a process that cells use for self-degradation and recycling of unnecessary or dysfunctional components, suggesting another potential avenue for its anti-tumor activity.
Q2: What is the structural classification of Triptonodiol and what are its sources?
A2: Triptonodiol belongs to the abietane-type diterpenoid family of natural products [, ]. These compounds are characterized by a specific carbon skeleton derived from abietic acid, a diterpene resin acid found in coniferous trees. Triptonodiol, specifically, has been isolated from the roots of Tripterygium wilfordii Hook. f. [], a plant with a long history of medicinal use in traditional Chinese medicine.
Q3: What are the limitations of the current research on Triptonodiol and what are potential future research directions?
A3: Currently, most studies investigating Triptonodiol's anti-cancer potential are pre-clinical and performed in vitro using cell lines. Although these studies provide valuable insights [], further research, particularly in vivo studies using animal models, is necessary to validate these findings and assess the compound's efficacy in a more complex biological context. Future studies should also focus on elucidating the detailed molecular mechanisms by which Triptonodiol exerts its effects, including its precise interactions with cellular targets and signaling pathways. Additionally, investigating the pharmacokinetic properties of Triptonodiol, such as absorption, distribution, metabolism, and excretion, will be crucial for translating these findings into potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)


![2,2-Difluoro-4,6,10,12-tetramethyl-8-(methylsulfonylsulfanylmethyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1150565.png)